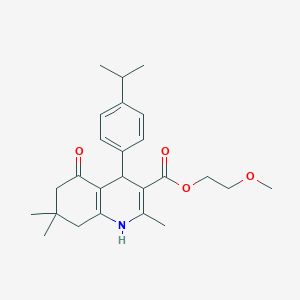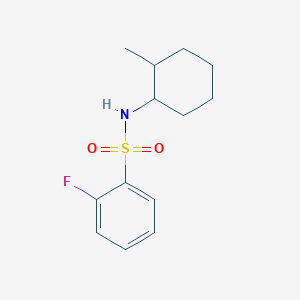![molecular formula C22H27N3O3 B5501117 2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide](/img/structure/B5501117.png)
2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide often involves palladium-catalyzed oxidative aminocarbonylation reactions. For instance, Gabriele et al. (2006) described a new synthesis approach for dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization starting from readily available precursors, showing a significant degree of stereoselectivity (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure and stereochemistry of related compounds are often confirmed through analytical techniques such as X-ray diffraction analysis. This method provides definitive information about the configuration around double bonds and the overall molecular conformation, as illustrated in the research by Gabriele et al. (2006).
Chemical Reactions and Properties
Chemical reactions involving these compounds can exhibit notable stereoselectivity, producing Z isomers preferentially or exclusively. The influence of catalytic conditions, such as the use of PdI2 in conjunction with KI under specific atmospheric conditions, plays a crucial role in the reaction outcomes, as detailed in the synthesis methodologies discussed previously (Gabriele et al., 2006).
Applications De Recherche Scientifique
Parabens in Aquatic Environments
Parabens, related through the benzyl group in their structure, are widely used as preservatives and have been studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them well from wastewater, parabens are always present at low concentration levels in effluents of wastewater treatment plants. They are biodegradable but ubiquitous in surface water and sediments due to consumption of paraben-based products and continuous introduction into the environment (Haman et al., 2015).
Piperazine Derivatives for Therapeutic Use
Piperazine, a core component of many drugs, has various therapeutic uses such as antipsychotic, antihistamine, antidepressant, anticancer, and more. The versatility of piperazine-based molecules in drug design reflects the broad potential of this chemical structure. Modifications to the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of resultant molecules (Rathi et al., 2016).
Analytical Methods in Antioxidant Activity
The study of antioxidants is crucial in various fields, including medicine and pharmacy. Various tests have been developed to determine the antioxidant activity of compounds, highlighting the importance of chemical reactions in assessing the kinetics or equilibrium states of these processes. These methods have been applied in antioxidant analysis or determining the antioxidant capacity of complex samples, suggesting a possible research application for the compound (Munteanu & Apetrei, 2021).
Environmental Effects of Organic Sunscreen Ingredients
Research on organic ultraviolet filters, including benzophenones, has raised concerns about their environmental impact. These compounds have been detected in various water sources worldwide and are not easily removed by standard wastewater treatment processes. Their presence in aquatic environments poses potential risks to ecosystems, indicating the importance of studying similar organic compounds for their environmental behavior and effects (Schneider & Lim, 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-2-11-23-21(26)15-20-22(27)24-12-13-25(20)16-17-7-6-10-19(14-17)28-18-8-4-3-5-9-18/h3-10,14,20H,2,11-13,15-16H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHPKGKJRNLERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5501034.png)







![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)
![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)

![4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5501115.png)
![N-({1-[(2-isopropylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)pyridine-2-carboxamide](/img/structure/B5501125.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)